2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol
Overview
Description
The compound “2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” is a chemical compound with the molecular formula C12H15ClO . It is also known as 2-(3-Chlorobenzyl)cyclopentan-1-ol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with a hydroxyl group (OH) at one position and a 3-chlorobenzyl group at another position .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 210.7 . It is an oil at room temperature .Scientific Research Applications
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol has been used as a starting material in the synthesis of a variety of compounds, including antibiotics, analgesics, anti-inflammatory drugs, and other pharmaceuticals. In addition, this compound has been used as a catalyst in the synthesis of polymers and other materials. This compound has also been used in the synthesis of a variety of organic compounds, such as alcohols, amines, and carboxylic acids. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Mechanism of Action
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is an ether, and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. This compound is capable of forming hydrogen bonds with a variety of molecules, including hydroxyl groups, carboxyl groups, amines, and other ethers. These hydrogen bonds are responsible for the formation of a variety of compounds, including alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
This compound is an ether, and its biochemical and physiological effects are based on its ability to form hydrogen bonds with other molecules. This compound is capable of forming hydrogen bonds with a variety of molecules, including hydroxyl groups, carboxyl groups, amines, and other ethers. These hydrogen bonds are responsible for the formation of a variety of compounds, including alcohols, amines, and carboxylic acids. In addition, this compound has been shown to have anti-inflammatory, analgesic, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. In addition, this compound is a highly reactive compound, making it ideal for use in a variety of chemical reactions. However, this compound is also highly flammable and is toxic if inhaled or ingested. Therefore, it must be handled with care in the laboratory.
Future Directions
Future research on 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol could focus on its use as a starting material for the synthesis of a variety of compounds, including antibiotics, analgesics, and anti-inflammatory drugs. In addition, research could focus on its use as a catalyst in the synthesis of polymers and other materials. Finally, research could focus on its biochemical and physiological effects, as well as its potential applications in the medical field.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODOSUXIFIKCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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